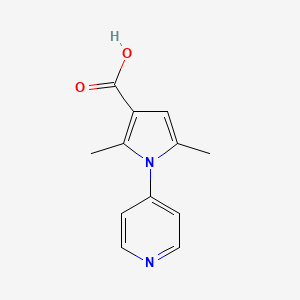

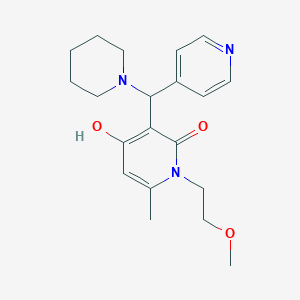

![molecular formula C14H15ClN2O3 B2422592 3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1923140-26-4](/img/structure/B2422592.png)

3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione” is a derivative of the spiroconnected N-alkoxyalkylpiperidine hydantoins . It is related to the key intermediate in the synthesis of spirotetramat, a second-generation insecticide developed by Bayer CropScience .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction sequence. The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro [4.5]decane-2,4-dione, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Molecular Structure Analysis

The molecular structure of this compound is related to cycloalkanes, which are compounds that contain rings of carbon atoms. The general formula for a cycloalkane composed of n carbons is CnH2n .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction . Other reactions include hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Applications De Recherche Scientifique

Crystal Structure and Packing Analysis

Research on spirohydantoin derivatives, including those similar to 3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione, has focused on understanding their crystal packing and conformational preferences. For example, Lazić et al. (2022) investigated the crystal packing preferences of related spirohydantoin derivatives incorporating a halogenated benzoyl group, using X-ray diffraction and quantum chemical calculations (Lazić et al., 2022).

Molecular Synthesis and Structure-Activity Relationships

Spirohydantoin derivatives are synthesized for various pharmacological investigations. For instance, Pardali et al. (2021) developed a cost-effective synthesis method for similar compounds, highlighting their role as a privileged class of heterocyclic scaffolds in pharmacology (Pardali et al., 2021). Furthermore, Lazić et al. (2017) explored the structure-property relationship of benzyl-substituted diazaspiro[4.4]nonane-diones, focusing on their potential as anticonvulsant agents (Lazić et al., 2017).

Supramolecular Interactions

The study of supramolecular arrangements is crucial in understanding the properties of these compounds. Graus et al. (2010) prepared various cyclohexane-5-spirohydantoin derivatives, including a compound structurally similar to the one , to analyze their supramolecular arrangements and molecular structure relationships (Graus et al., 2010).

Pharmaceutical Potential

Spirohydantoin derivatives are also investigated for their potential therapeutic applications. For instance, Obniska et al. (2006) synthesized and evaluated a series of azaspiro[4.5]decane-1,3-dione derivatives for their anticonvulsant and neurotoxic properties, highlighting their potential as anticonvulsant agents (Obniska et al., 2006).

Mécanisme D'action

Target of Action

The primary targets of 3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione are Receptor-interacting protein kinase 1 (RIPK1) and delta opioid receptors . RIPK1 is a key component of the necroptosis signaling pathway, a type of programmed cell death . Delta opioid receptors are a clinical target for various neurological disorders, including migraine and chronic pain .

Mode of Action

This compound acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby affecting the necroptosis signaling pathway .

Biochemical Pathways

The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . By inhibiting RIPK1, the compound disrupts this pathway, potentially affecting various pathophysiological processes, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Result of Action

The inhibition of RIPK1 by the compound can potentially prevent or reduce necroptosis, thereby mitigating the associated pathophysiological disorders . .

Analyse Biochimique

Biochemical Properties

3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione has been found to interact with delta opioid receptors . The compound appears to bind to the orthosteric site based on docking and molecular dynamic simulation . It is selective for the delta opioid receptor over a panel of 167 other G-protein coupled receptors .

Cellular Effects

The compound has shown anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests that this compound may have significant effects on cellular processes related to pain perception and inflammation.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to delta opioid receptors . This binding is thought to occur at the orthosteric site, based on docking and molecular dynamic simulation . The compound is slightly biased towards G-protein signaling .

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3/c15-11-3-1-10(2-4-11)9-17-12(18)14(16-13(17)19)5-7-20-8-6-14/h1-4H,5-9H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXNOSILXJMKJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine](/img/structure/B2422515.png)

![tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B2422517.png)

![N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2422521.png)

![3-chloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2422524.png)

![N-(2-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2422525.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2422528.png)